Methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
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Overview
Description
Methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is a compound that belongs to the class of thiazepane derivatives. Thiazepane is a seven-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate typically involves the formation of the thiazepane ring followed by sulfonylation and esterification reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms under suitable conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antibacterial, antifungal, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antibacterial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate
- Methyl 3-[(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl]benzoate
Uniqueness
Methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate is unique due to the presence of the methyl group on the thiazepane ring, which may influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-[(7-methyl-1,4-thiazepan-4-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S2/c1-11-6-7-15(8-9-20-11)21(17,18)13-5-3-4-12(10-13)14(16)19-2/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGLCVLJNHEFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCS1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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